

# Application Note: Quantification of Rosavin in Rhodiola rosea Extracts by HPLC-DAD

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Compound of Interest		
Compound Name:	Rosavin	
Cat. No.:	B1679537	Get Quote

#### Introduction

Rhodiola rosea, commonly known as arctic or golden root, is a medicinal plant recognized for its adaptogenic properties, which help the body resist physical, chemical, and biological stressors.[1] The therapeutic effects of R. rosea are largely attributed to specific bioactive compounds, including salidroside and a group of phenylpropanoids known as **rosavins** (**rosavin**, rosarin, and rosin). **Rosavin** is a key marker compound for the authentication and quality control of R. rosea extracts.[2] High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a reliable and widely used analytical technique for the accurate quantification of **rosavin** in raw materials and finished products.[3] This application note provides a detailed protocol for the quantification of **rosavin** in Rhodiola rosea extracts using HPLC-DAD.

## **Experimental Protocols Materials and Reagents**

- Solvents: HPLC grade acetonitrile, methanol, and water.
- Acid: Formic acid (analytical grade).
- Reference Standard: Rosavin (≥98% purity).
- Equipment:



- HPLC system with a quaternary pump, autosampler, column oven, and Diode-Array Detector (DAD).
- Analytical column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm particle size).[1]
- Analytical balance.
- Ultrasonic bath.
- Syringe filters (0.45 μm, PTFE or nylon).
- Volumetric flasks and pipettes.

## **Preparation of Solutions**

- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: Acetonitrile.
- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Rosavin reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution. Store at 4°C.
- Calibration Standards: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 5 μg/mL to 200 μg/mL.

#### **Sample Preparation**

- Extraction: Accurately weigh approximately 0.1 g of powdered, dried Rhodiola rosea extract or ground root into a suitable container.[1]
- Add 10 mL of 70% methanol.[1]
- Sonicate the mixture for 30 minutes in an ultrasonic bath.
- Allow the mixture to cool to room temperature.
- Centrifuge the extract at 4000 rpm for 10 minutes.



• Filtration: Filter the supernatant through a 0.45 μm syringe filter into an HPLC vial.[4]

### **HPLC-DAD Chromatographic Conditions**

The following conditions can be used for the separation and quantification of **rosavin**.

Parameter	Condition
HPLC System	Agilent 1100/1200 Series or equivalent
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase	A: Water with 0.1% Formic AcidB: Acetonitrile
Gradient Elution	0-7 min: 10-12% B7-25 min: 12-70% B25-30 min: 70-100% B30-35 min: 100% B (Wash)35-40 min: 10-10% B (Equilibration)
Flow Rate	1.0 mL/min[1][5]
Injection Volume	10 μL[1][5]
Column Temperature	30°C[1]
Detection	Diode Array Detector (DAD)
Wavelength	249 nm[6]

#### **Data Presentation**

A typical method validation for the quantification of **rosavin** would yield the results summarized in the table below. These values are representative and may vary depending on the specific instrumentation and conditions used.

Table 1: Summary of Quantitative and Validation Parameters for Rosavin Analysis

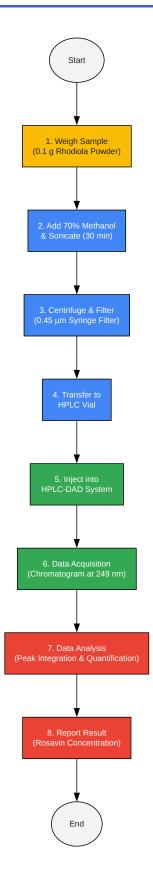


Parameter	Typical Value	Description
Retention Time (min)	~15 - 20 min	The time at which the Rosavin peak elutes from the column.
Linearity Range (μg/mL)	5 - 200 μg/mL	The concentration range over which the detector response is proportional to the analyte concentration.
Correlation Coefficient (r²)	> 0.999	A measure of the goodness of fit for the linear regression of the calibration curve.[7]
Limit of Detection (LOD)	~0.5 μg/mL	The lowest concentration of analyte that can be reliably detected (Signal-to-Noise ratio of 3:1).[6]
Limit of Quantification (LOQ)	~1.5 μg/mL	The lowest concentration of analyte that can be accurately and precisely quantified (Signal-to-Noise ratio of 10:1).  [6]
Precision (%RSD)	< 2%	The relative standard deviation for repeated measurements, indicating the method's reproducibility.[7]
Accuracy (% Recovery)	98 - 102%	The percentage of the true amount of analyte that is detected by the method.

### **Visualizations**

The following diagram illustrates the general workflow for the HPLC-DAD analysis of **rosavin** in Rhodiola rosea extracts.





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Caption: Experimental workflow for **Rosavin** quantification.



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